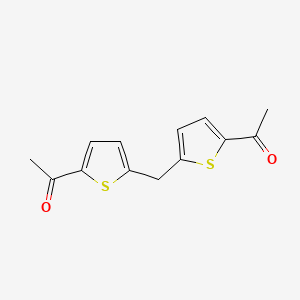
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone is an organic compound that belongs to the class of thienyl ketones. This compound is characterized by the presence of two thienyl rings, each substituted with an acetyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone typically involves the reaction of 2-thiophenemethanol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of acetyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The thienyl rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl ketones.
Scientific Research Applications
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)propanone
- 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)butanone
Uniqueness
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone is unique due to its specific substitution pattern and the presence of two acetyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
34768-06-4 |
|---|---|
Molecular Formula |
C13H12O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-[5-[(5-acetylthiophen-2-yl)methyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2S2/c1-8(14)12-5-3-10(16-12)7-11-4-6-13(17-11)9(2)15/h3-6H,7H2,1-2H3 |
InChI Key |
DFILLCMQRDMPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















